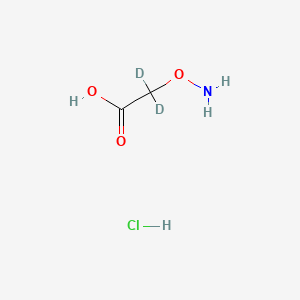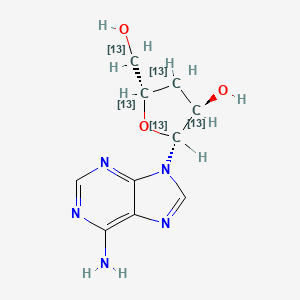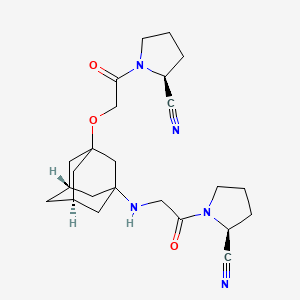
Aminooxyacetic Acid-d2 Hemihydrochloride; 2-(Aminooxy)acetic Acid-d2 Hemihydrochloride; Carboxymethoxyamine-d2 Hemihydrochloride; Carboxymethoxylamine-d2 Hemihydrochloride; O-Carboxymethylhydroxylamine-d2 Hemihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carboxymethoxyamine-d2 Hemihydrochloride is a stable isotope-labeled compound with the molecular formula C2H3D2NO3•1/2HCl and a molecular weight of 111.33 . It is commonly used in various scientific research applications due to its unique properties and stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Carboxymethoxyamine-d2 Hemihydrochloride is synthesized by reacting O-carboxymethylacetone oxime with hydrochloric acid . The reaction conditions typically involve controlled temperatures and specific reagent concentrations to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of Carboxymethoxyamine-d2 Hemihydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes precise control of reaction parameters and purification steps to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: Carboxymethoxyamine-d2 Hemihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Aplicaciones Científicas De Investigación
Carboxymethoxyamine-d2 Hemihydrochloride is widely used in scientific research, including:
Chemistry: It serves as a reagent and intermediate in synthetic chemistry, particularly in isotope labeling studies.
Biology: It is used in biochemical assays and metabolic studies due to its stable isotope labeling.
Medicine: Research involving metabolic pathways and drug development often utilizes this compound.
Mecanismo De Acción
The mechanism of action of Carboxymethoxyamine-d2 Hemihydrochloride involves its interaction with specific molecular targets and pathways. It acts by incorporating the stable isotope label into target molecules, allowing for detailed tracking and analysis in various studies. The exact pathways and targets depend on the specific application and research focus.
Comparación Con Compuestos Similares
Aminooxyacetic Acid Hemihydrochloride: Similar in structure and used in similar applications.
Hydroxylamine-O-acetic Acid Hemihydrochloride: Another related compound with comparable uses.
Uniqueness: Carboxymethoxyamine-d2 Hemihydrochloride is unique due to its stable isotope labeling, which provides enhanced accuracy and precision in research applications compared to non-labeled counterparts.
By understanding the properties, preparation methods, chemical reactions, applications, and mechanism of action of Carboxymethoxyamine-d2 Hemihydrochloride, researchers can effectively utilize this compound in various scientific endeavors.
Propiedades
Fórmula molecular |
C2H6ClNO3 |
|---|---|
Peso molecular |
129.54 g/mol |
Nombre IUPAC |
2-aminooxy-2,2-dideuterioacetic acid;hydrochloride |
InChI |
InChI=1S/C2H5NO3.ClH/c3-6-1-2(4)5;/h1,3H2,(H,4,5);1H/i1D2; |
Clave InChI |
IXMIEQPWCAPGKV-CUOKRTIESA-N |
SMILES isomérico |
[2H]C([2H])(C(=O)O)ON.Cl |
SMILES canónico |
C(C(=O)O)ON.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13843643.png)

![(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13843654.png)
![methyl (1R,2R,5S,7R,8R,9S,11S,12S)-5,12-diacetyloxy-7-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate](/img/structure/B13843656.png)
![[1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate](/img/structure/B13843657.png)
![5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13843661.png)







![(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylic acid](/img/structure/B13843701.png)
